
3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .
Synthesis Analysis
Quinoline can be synthesized using the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol with a carbonyl compound like acetone in the presence of a catalyst . Oxadiazoles can be synthesized from carboxylic acids in a process that involves cyclodehydration .Molecular Structure Analysis
Quinoline is a fused ring structure containing two rings, a benzene ring and a pyridine ring . The presence of the nitrogen in the pyridine ring makes it a basic compound. Oxadiazole is a five-membered ring with three heteroatoms, one of which is oxygen, and the other two are nitrogens .Chemical Reactions Analysis
Quinoline undergoes reactions typical of other aromatic compounds. For example, it can be hydrogenated to tetrahydroquinoline . Oxadiazoles can participate in various reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, quinoline is a colorless liquid, while oxadiazole is a solid. Both compounds are aromatic and exhibit the corresponding stability and reactivity .Applications De Recherche Scientifique
Antimicrobial Compositions
This compound could potentially be used in antimicrobial compositions . Antimicrobial agents are essential in the control of infections caused by pathogenic microorganisms. They can be used in a variety of applications, including healthcare products, food preservation, and water treatment.
Pharmaceutical Compositions
The compound could be a component of pharmaceutical compositions . These compositions could be used for the treatment of various diseases and conditions. The specific diseases and conditions that could be treated would depend on the properties of the compound and how it interacts with the body.
Synthesis of Quinolines
The compound could be used in the synthesis of quinolines . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-21(2,3)15-10-8-13(9-11-15)20-23-18(24-26-20)16-12-14-6-4-5-7-17(14)22-19(16)25/h4-12H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWTURDEVEXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


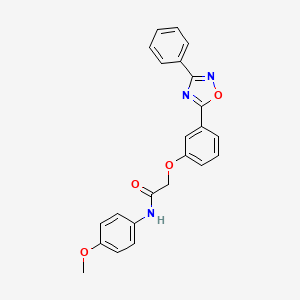
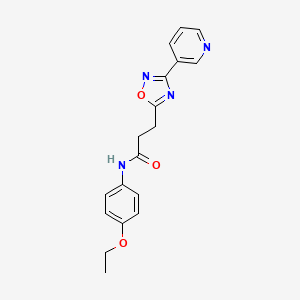
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7706149.png)

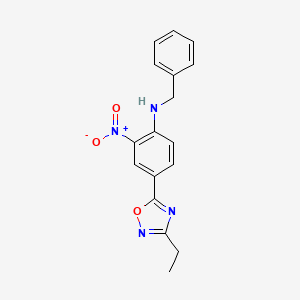

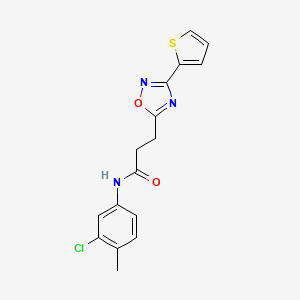
![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706198.png)
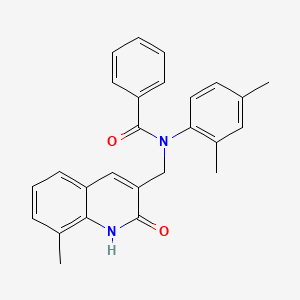
![(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7706202.png)
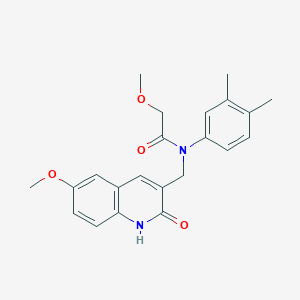
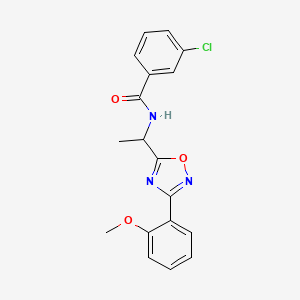
![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)